molecular formula C21H29N3O5 B14444804 N-(2-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)-N'-methylurea CAS No. 76210-77-0

N-(2-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)-N'-methylurea

Cat. No.: B14444804
CAS No.: 76210-77-0
M. Wt: 403.5 g/mol
InChI Key: YSWIEXDYOFABKH-UHFFFAOYSA-N
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Description

N-(2-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)-N’-methylurea is a complex organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a phenethylamine core, which is substituted with methoxy groups at the 3 and 4 positions, and further functionalized with a hydroxypropoxy group and a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)-N’-methylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Synthesis of 3,4-Dimethoxyphenethylamine: This can be achieved through the reduction of 3,4-dimethoxyphenylacetonitrile using lithium aluminum hydride.

    Formation of the Hydroxypropoxy Intermediate: The 3,4-dimethoxyphenethylamine is reacted with epichlorohydrin to form the hydroxypropoxy intermediate.

    Coupling with Phenyl Isocyanate: The hydroxypropoxy intermediate is then coupled with phenyl isocyanate to form the final product, N-(2-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)-N’-methylurea.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)-N’-methylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

N-(2-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)-N’-methylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)-N’-methylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A simpler analogue with similar structural features but lacking the hydroxypropoxy and methylurea groups.

    Mescaline: A naturally occurring compound with similar methoxy substitutions but different overall structure and pharmacological effects.

    Dopamine: A neurotransmitter with structural similarities but different functional groups and biological activity.

Uniqueness

N-(2-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)-N’-methylurea is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

76210-77-0

Molecular Formula

C21H29N3O5

Molecular Weight

403.5 g/mol

IUPAC Name

1-[2-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]phenyl]-3-methylurea

InChI

InChI=1S/C21H29N3O5/c1-22-21(26)24-17-6-4-5-7-18(17)29-14-16(25)13-23-11-10-15-8-9-19(27-2)20(12-15)28-3/h4-9,12,16,23,25H,10-11,13-14H2,1-3H3,(H2,22,24,26)

InChI Key

YSWIEXDYOFABKH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=CC=CC=C1OCC(CNCCC2=CC(=C(C=C2)OC)OC)O

Origin of Product

United States

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